A Technical Guide to 2,3,4-Trichloronitrobenzene (CAS: 17700-09-3)
A Technical Guide to 2,3,4-Trichloronitrobenzene (CAS: 17700-09-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3,4-Trichloronitrobenzene (TCNB), registered under CAS number 17700-09-3, is a polychlorinated nitroaromatic compound of significant interest in synthetic chemistry. Its molecular structure, featuring a benzene ring substituted with three chlorine atoms and a nitro group, makes it a valuable intermediate in the production of a range of more complex molecules.[1] This guide provides a comprehensive technical overview of TCNB, covering its physicochemical properties, synthesis methodologies, key applications, toxicological profile, and analytical procedures. The primary utility of this compound lies in its role as a precursor for agrochemicals and pharmaceuticals, particularly in the synthesis of certain quinolone-based antibacterial drugs.[2][3] Due to its hazardous properties, including acute toxicity and environmental concerns, strict adherence to safety and handling protocols is paramount.[4]
Physicochemical Characteristics
2,3,4-Trichloronitrobenzene is a light yellow crystalline solid or powder at room temperature.[4][5] The electron-withdrawing nature of both the nitro group and the chlorine atoms significantly influences its chemical reactivity and physical properties.[1] It is characterized by low solubility in water but is soluble in various organic solvents such as ethanol, acetone, and chloroform.[1][6]
Table 1: Physicochemical Properties of 2,3,4-Trichloronitrobenzene
| Property | Value | Source(s) |
| CAS Number | 17700-09-3 | [5] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [2][5] |
| Molecular Weight | 226.44 g/mol | [2][7] |
| IUPAC Name | 1,2,3-Trichloro-4-nitrobenzene | [5][8] |
| Appearance | Needles or light yellow fluffy solid/powder | [3][5] |
| Melting Point | 53 - 56 °C (127 - 133 °F) | [7][9] |
| Boiling Point | 296.2 ± 35.0 °C (Predicted) | [4] |
| Solubility in Water | Insoluble (<1 mg/mL at 23°C) | [5][6] |
| Flash Point | > 110 °C (> 230 °F) | [4][7][9] |
| Vapor Pressure | 0.000792 mmHg | [5] |
Synthesis and Manufacturing Insights
The primary industrial synthesis of 2,3,4-trichloronitrobenzene involves the nitration of 1,2,3-trichlorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of nitroaromatic chemistry.
2.1 Core Synthesis Pathway: Nitration of 1,2,3-Trichlorobenzene
The most direct route is the reaction of 1,2,3-trichlorobenzene with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid).[10][11] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Causality Behind Experimental Choice: The use of mixed acid is critical for generating a sufficient concentration of the nitronium ion to overcome the deactivating effect of the three chlorine atoms on the benzene ring. The reaction temperature must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts.[10] A modern approach utilizes microchannel continuous flow reactors, which offer superior control over reaction parameters like temperature and time, leading to higher yields, improved safety, and greater purity.[11]
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of 2,3,4-TCNB.
2.2 Experimental Protocol: Laboratory-Scale Nitration [10]
-
Preparation: Charge a reaction vessel equipped with a mechanical stirrer and thermometer with 90% nitric acid.
-
Cooling: Place the vessel in an ice-water bath to maintain a temperature between 25-30°C.
-
Addition of Substrate: Slowly add 1,2,3-trichlorobenzene to the nitric acid in portions over a period of 30 minutes while maintaining the temperature.
-
Reaction: Stir the resulting mixture for an additional 30 minutes after the addition is complete.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to precipitate the product.
-
Isolation: Filter the solid precipitate and wash thoroughly with water to remove residual acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Industrial and Research Applications
2,3,4-Trichloronitrobenzene is not typically an end-product but serves as a crucial building block in multi-step syntheses.[4]
-
Pharmaceutical Intermediate: It is a key starting material in the synthesis of third-generation quinolone antibacterial drugs, such as Lomefloxacin and Ofloxacin.[3] The specific arrangement of chloro- and nitro- groups allows for regioselective modifications essential for building the core quinolone structure.
-
Agrochemical Synthesis: The compound is used in the manufacturing of pesticides and herbicides.[2][3] For example, it is a precursor in the synthesis of the herbicide Aclonifen.[3] Its toxic properties are harnessed to control a wide range of agricultural pests.[2]
-
Dye Manufacturing: It can also be used as an intermediate in the synthesis of certain dyes.[1][2]
Toxicological Profile and Safety Protocols
2,3,4-Trichloronitrobenzene is classified as a hazardous substance, exhibiting acute toxicity via oral, dermal, and inhalation routes.[4][5]
4.1 Health Hazards
-
Acute Effects: Harmful if swallowed, in contact with skin, or if inhaled.[4][5] It causes skin and serious eye irritation and may lead to respiratory tract irritation.[4]
-
Systemic Effects: A significant toxic effect is the potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[5]
-
Chronic Effects: Prolonged exposure may lead to a non-allergic condition known as reactive airways dysfunction syndrome (RADS), with asthma-like symptoms persisting for months or years.[4]
4.2 Safety and Handling Protocols
Given its hazardous nature, stringent safety measures are mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][12] In areas with potential for dust or vapor generation, respiratory protection (e.g., a self-contained breathing apparatus) is essential.[5]
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]
-
Handling: Avoid all personal contact. Do not breathe dust. Wash hands and any exposed skin thoroughly after handling.[9][12] Contaminated work clothing should not be allowed out of the workplace.[4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong bases and strong oxidizing agents, with which it is incompatible.[3][6]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Clean mouth with water and seek immediate medical advice. Do not induce vomiting.
Analytical Methodologies
The quantification and identification of chloronitrobenzenes, including TCNB, in various matrices (e.g., environmental samples, reaction mixtures) are typically performed using chromatographic techniques. Gas chromatography (GC) is particularly well-suited for this purpose.
5.1 Protocol: GC-MS for Quantification of TCNB
Principle: Gas chromatography separates volatile compounds based on their partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas). The separated compounds are then ionized and fragmented in a mass spectrometer (MS), which detects the fragments based on their mass-to-charge ratio, providing both identification and quantification. Electron capture detection (ECD) is also highly sensitive for halogenated compounds like TCNB.[13][14]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the TCNB sample in a suitable high-purity solvent (e.g., isooctane, toluene, or methanol).[1]
-
Perform serial dilutions to create a series of calibration standards with known concentrations.
-
Prepare the unknown sample by dissolving it in the same solvent and filtering if necessary to remove particulates.
-
-
Instrument Setup (Typical GC-MS Parameters):
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MS Interface: Transfer line temperature of 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, source temperature 230°C.
-
Detector: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions of TCNB (e.g., m/z 225, 227, 180).
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the unknown sample(s).
-
Identify TCNB in the sample by its retention time and the presence of its characteristic mass fragments.
-
Quantify the amount of TCNB in the sample by comparing its peak area to the calibration curve.
-
Diagram 2: Analytical Workflow
Caption: Workflow for the quantitative analysis of 2,3,4-TCNB by GC-MS.
References
-
PubChem. (n.d.). 2,3,4-Trichloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,3,4-Trichloronitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). CN114805078B - A method for preparing 2,3,4-trichloronitrobenzene by microchannel nitration reaction.
-
IARC Publications. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene, and 4-chloronitrobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]
- Google Patents. (n.d.). CN102863340A - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene.
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